Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to Ethyl 3-oxopiperidine-1-carboxylate
For professionals in the fields of chemical research and pharmaceutical development, a comprehensive understanding of key building blocks is paramount. Ethyl 3-oxopiperidine-1-carboxylate, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of more complex molecular architectures. This guide provides an in-depth examination of its chemical and physical properties, synthesis, applications in drug discovery, and essential safety and handling protocols, designed to empower researchers in their scientific endeavors.
Ethyl 3-oxopiperidine-1-carboxylate is a piperidine derivative characterized by a ketone functional group at the 3-position and an ethyl carbamate at the nitrogen atom. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
Key Identifiers:
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IUPAC Name: ethyl 3-oxopiperidine-1-carboxylate[1]
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CAS Number: 61995-19-5[1]
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Molecular Formula: C8H13NO3[1]
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Molecular Weight: 171.196 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 3-oxopiperidine-1-carboxylate
| Property | Value | Source(s) |
| Physical State | Liquid | [1] |
| Purity | ≥95.0% | [1] |
| InChI Key | VWQXCLBFGRMQJC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)N1CCCC(=O)C1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[2] While various methods exist for the creation of the piperidine ring system, the construction of molecules like Ethyl 3-oxopiperidine-1-carboxylate often involves intramolecular cyclization reactions. A common and powerful strategy for forming the core structure of related β-keto esters is the Dieckmann condensation.
A representative synthetic approach for a structurally analogous compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, is detailed in patent literature.[3] This process involves the intramolecular cyclization of a diester precursor in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The causality behind this choice of reagent lies in its ability to deprotonate the α-carbon, initiating the cyclization cascade. The subsequent acidification then yields the desired β-keto ester.
Below is a generalized workflow illustrating the key steps in such a synthesis.
Caption: Generalized workflow for the synthesis of the piperidinone core structure.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.[2] Its prevalence is due to its ability to adopt well-defined three-dimensional conformations and its capacity to be functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties.
Ethyl 3-oxopiperidine-1-carboxylate is a valuable intermediate for several reasons:
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Scaffold for Library Synthesis: The ketone and carbamate functionalities serve as handles for a variety of chemical transformations. This allows for the rapid generation of diverse libraries of piperidine-based compounds for screening against biological targets.
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Precursor to Bioactive Molecules: It is a key building block for more complex molecules with potential therapeutic applications. For instance, related piperidinones are used in the synthesis of drugs like loperamide (Imodium), an opioid receptor agonist used to treat diarrhea.[4] The synthesis of various N-heterocyclic ligands with antimicrobial properties also starts from similar piperidinone structures.[5]
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Introduction of Key Pharmacophoric Features: The carbonyl group can be further elaborated to introduce hydroxyl groups, amines, or other functionalities that can act as hydrogen bond donors or acceptors, which are critical for drug-receptor interactions.
Experimental Protocols: A Self-Validating System
Adherence to rigorous experimental protocols is essential for both safety and the reproducibility of results. The following sections provide field-proven insights into the handling, storage, and characterization of Ethyl 3-oxopiperidine-1-carboxylate.
Handling and Storage
Given the chemical nature of this compound, proper handling and storage are critical to maintain its integrity and ensure laboratory safety. The following protocol is based on standard safety data sheets.
Step-by-Step Handling and Storage Protocol:
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Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Dispensing: As a liquid, handle with care to avoid splashes. Use appropriate glassware and dispensing tools.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere may be recommended to prevent degradation.
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
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Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Structural Characterization
To validate the identity and purity of Ethyl 3-oxopiperidine-1-carboxylate, a suite of analytical techniques should be employed. The following workflow represents a standard, self-validating approach to characterization.
Caption: A typical workflow for the structural characterization and purity assessment.
While specific spectral data for this exact compound is not detailed here, spectroscopic information for closely related structures, such as Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is available and can serve as a reference.[7] The expected ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), as well as multiplets for the piperidine ring protons. The ¹³C NMR would display distinct peaks for the two carbonyl carbons (ketone and carbamate) and the carbons of the ethyl group and the piperidine ring.
Safety and Hazard Information
A thorough understanding of the potential hazards is crucial for the safe handling of any chemical. The information below is a synthesis of data from multiple safety sources.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code(s) | Statement | Source(s) |
| Pictogram | GHS07 | Harmful/Irritant | [1] |
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H332 | Harmful if inhaled. | [1] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1] |
| P342+P311 | If experiencing respiratory symptoms: Call a POISON CENTER/doctor. | [1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1] |
First Aid Measures:
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Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek medical attention.[1]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Conclusion
Ethyl 3-oxopiperidine-1-carboxylate is a foundational building block in modern organic and medicinal chemistry. Its versatile reactivity, coupled with the proven pharmacological importance of the piperidine scaffold, makes it an indispensable tool for researchers and scientists in drug development. A comprehensive understanding of its synthesis, properties, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful chemical entities.
References
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PubChem. (n.d.). Ethyl 1-benzyl-3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). CID 161290137. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Retrieved from [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 3-oxopyrrolidine-1-carboxylate (C7H11NO3). Retrieved from [Link]
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Wikipedia. (n.d.). Loperamide. Retrieved from [Link]
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